N-(4-hydroxyphenyl)cyclohexanecarboxamide

Lipophilicity Drug Design ADME

N-(4-Hydroxyphenyl)cyclohexanecarboxamide (CAS 548763-46-8) is a cyclohexanecarboxamide derivative with molecular formula C13H17NO2 and a molecular weight of 219.28 g·mol−1. The compound incorporates a cyclohexane ring linked through an amide bond to a 4‑hydroxyphenyl substituent, distinguishing it from planar aromatic amide analogs.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 548763-46-8
Cat. No. B2581664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)cyclohexanecarboxamide
CAS548763-46-8
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h6-10,15H,1-5H2,(H,14,16)
InChIKeySPELRQCTCINJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)cyclohexanecarboxamide (CAS 548763-46-8) – Chemical Identity and Procurement-Relevant Physicochemical Profile


N-(4-Hydroxyphenyl)cyclohexanecarboxamide (CAS 548763-46-8) is a cyclohexanecarboxamide derivative with molecular formula C13H17NO2 and a molecular weight of 219.28 g·mol−1 [1]. The compound incorporates a cyclohexane ring linked through an amide bond to a 4‑hydroxyphenyl substituent, distinguishing it from planar aromatic amide analogs. Experimentally determined physicochemical properties include a logP of 2.525 [1] and a topological polar surface area (TPSA) of 49.3 Ų , values that place it in a lipophilicity range suitable for membrane permeability studies. The compound is typically supplied as a colorless liquid with a commercial purity specification ≥ 95 % .

Why Generic Substitution Fails for N-(4-Hydroxyphenyl)cyclohexanecarboxamide – Critical Physicochemical and Functional Divergence from Closest Analogs


Superficially similar compounds—such as N-(4‑hydroxyphenyl)benzamide, N-(4‑hydroxyphenyl)acetamide (paracetamol), and the positional isomer N-(3‑hydroxyphenyl)cyclohexanecarboxamide—cannot be freely interchanged with N‑(4‑hydroxyphenyl)cyclohexanecarboxamide because they diverge in at least three quantifiable properties that directly impact experimental design and synthetic utility: (i) the cyclohexane ring imparts a lipophilicity (logP ≈ 2.5–2.8) that is 7–8 × higher than that of paracetamol (logP ≈ 0.34) [1], altering membrane partitioning and pharmacokinetic behavior; (ii) the para‑hydroxy positional isomer yields a liquid physical state, whereas the benzamide analog is a high‑melting solid (mp 215–218 °C) , affecting formulation and handling; and (iii) the cyclohexanecarboxamide scaffold serves as an essential intermediate for generating sulfamate/sulfonate derivatives with antiproliferative and steroid sulfatase (STS) inhibitory activities—activities that cannot be replicated by the corresponding benzamide or acetamide scaffolds [2][3].

Quantitative Differentiation of N-(4-Hydroxyphenyl)cyclohexanecarboxamide from Closest Analogs – Head‑to‑Head and Cross‑Study Evidence


Lipophilicity (logP) Divergence: Cyclohexanecarboxamide vs. Benzamide and Acetamide Analogs

N-(4-Hydroxyphenyl)cyclohexanecarboxamide exhibits a logP of 2.525 [1], which is 7.4‑fold higher than that of the widely used analgesic N‑(4‑hydroxyphenyl)acetamide (paracetamol, logP = 0.34 [2]) and comparable to N‑(4‑hydroxyphenyl)benzamide (logP = 2.72 ). The cyclohexane ring therefore confers a lipophilicity that is intermediate between acetamide (highly hydrophilic) and benzamide (planar aromatic), providing a tunable hydrophobicity for membrane permeability or blood‑brain barrier penetration studies.

Lipophilicity Drug Design ADME

Physical State Differentiation: Liquid Cyclohexanecarboxamide vs. Solid Benzamide Analog

N-(4-Hydroxyphenyl)cyclohexanecarboxamide is supplied as a colorless liquid , whereas its closest aromatic analog, N‑(4‑hydroxyphenyl)benzamide, is a solid with a melting point of 215–218 °C . This difference in physical state arises from the conformational flexibility of the cyclohexane ring, which disrupts crystal packing compared to the rigid planar benzamide. The liquid form eliminates the need for dissolution steps in certain assay formats and facilitates direct use in liquid‑handling robotic systems.

Formulation Handling Physical Form

Enzyme Inhibition Selectivity: Weak Dihydroorotase Inhibition as a Baseline for Off‑Target Profiling

N-(4-Hydroxyphenyl)cyclohexanecarboxamide inhibits dihydroorotase with an IC50 of 1.80 × 105 nM (180 µM) at pH 7.37 when tested at 10 µM against the enzyme from mouse Ehrlich ascites cells [1]. This weak inhibitory activity is consistent across the cyclohexanecarboxamide class and stands in contrast to the nanomolar‑potency dihydroorotase inhibitors that are developed as antimalarial or anticancer agents. The compound thus serves as a validated weak‑affinity reference point for calibrating high‑throughput dihydroorotase screens and for assessing the contribution of the cyclohexanecarboxamide scaffold to target engagement when appended with sulfonate or sulfamate warheads [2].

Enzyme Inhibition Dihydroorotase Off‑Target Screening

Synthetic Intermediacy: Essential Precursor for Bioactive Sulfamate/Sulfonate Derivatives with Antiproliferative Activity

N-(4-Hydroxyphenyl)cyclohexanecarboxamide (compound 4a) is the direct synthetic precursor for a series of sulfonate and sulfamate derivatives that display potent, broad‑spectrum antiproliferative activity against the NCI‑60 cancer cell line panel [1]. The structure–activity relationship study explicitly identifies the cyclohexanecarboxamide core as optimal for anticancer activity, with derivative 1f exerting broad‑spectrum activity and derivative 1g achieving an IC50 of 4.73 µM against HT29 colon cancer cells with a selectivity index >4.23 over normal fibroblasts [1]. In a parallel program, the same intermediate 4a was converted into sulfamate analog 1j, which inhibited steroid sulfatase (STS) by 72.0 % at 20 µM and 55.7 % at 10 µM in a cell‑free assay, and displayed an IC50 of 0.421 µM against STS in JEG‑3 placental carcinoma cells [2]. Neither the benzamide nor acetamide scaffolds can access this substitution pattern; the cyclohexyl ring provides the steric and electronic environment necessary for the sulfonate/sulfamate warhead to achieve high affinity.

Synthetic Intermediate Sulfamate Anticancer STS Inhibitor

Best Research and Industrial Application Scenarios for N-(4-Hydroxyphenyl)cyclohexanecarboxamide


Synthesis of Antiproliferative Sulfonate Derivatives for NCI‑60 Cancer Screening

N-(4-Hydroxyphenyl)cyclohexanecarboxamide serves as the key phenolic intermediate (compound 4a) for generating sulfonate derivatives 1a–h and 1l–z. The resulting compounds have demonstrated broad‑spectrum antiproliferative activity against the NCI‑60 panel, with lead compound 1g exhibiting an IC50 of 4.73 µM against HT29 colon cancer cells and a selectivity index >4.23 toward cancer cells over normal fibroblasts. Researchers focused on anticancer lead optimization should procure this intermediate to access the structure–activity relationship landscape delineated in the El‑Gamal et al. 2020 study .

Synthesis of Steroid Sulfatase (STS) Inhibitors for Hormone‑Dependent Cancer Research

The compound is the direct precursor (4a) for sulfamate analogs such as 1j, which inhibits STS with an IC50 of 0.421 µM in JEG‑3 placental carcinoma cells and achieves 93.9 % enzyme inhibition at 20 µM—efficacy comparable to the clinical candidate STX64. Medicinal chemistry groups targeting hormone‑dependent breast, endometrial, or prostate cancers should source this intermediate to build upon the non‑steroidal STS inhibitor series described in the El‑Gamal et al. 2016 publication .

Lipophilic Control Compound for Membrane Permeability and ADME Profiling

With a logP of 2.525—7.4‑fold higher than paracetamol (logP 0.34) and comparable to several CNS‑active pharmacophores—this compound is ideally suited as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies. Its liquid physical state further simplifies preparation of serial dilutions for high‑throughput ADME screening .

Dihydroorotase Off‑Target Screening Control

The compound’s weak dihydroorotase inhibition (IC50 = 180 µM) makes it a suitable low‑affinity baseline control for high‑throughput dihydroorotase enzyme assays. When used alongside potent nanomolar inhibitors, it enables researchers to establish assay windows and differentiate true hits from non‑specific binders in pyrimidine biosynthesis inhibitor screening campaigns .

Quote Request

Request a Quote for N-(4-hydroxyphenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.